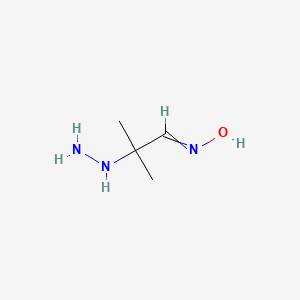
N-(2-Hydrazinyl-2-methylpropylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydrazinyl-2-methylpropylidene)hydroxylamine is a chemical compound characterized by its unique structure, which includes a hydrazine group and a hydroxylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydrazinyl-2-methylpropylidene)hydroxylamine typically involves the reaction of hydrazine derivatives with aldehydes or ketones under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydrazinyl-2-methylpropylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they generally involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of substituted compounds .
Scientific Research Applications
N-(2-Hydrazinyl-2-methylpropylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-Hydrazinyl-2-methylpropylidene)hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to changes in cellular functions. Specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydrazinyl-2-methylpropylidene)hydroxylamine
- Hydrazine derivatives
- Hydroxylamine derivatives
Uniqueness
This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
61908-00-7 |
|---|---|
Molecular Formula |
C4H11N3O |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
N-(2-hydrazinyl-2-methylpropylidene)hydroxylamine |
InChI |
InChI=1S/C4H11N3O/c1-4(2,7-5)3-6-8/h3,7-8H,5H2,1-2H3 |
InChI Key |
BLOATBNUCHJQEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=NO)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


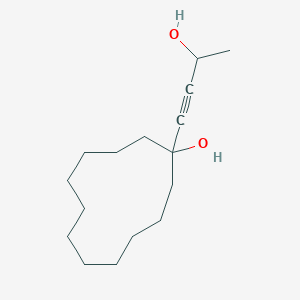

![Ethyl 2-[2-(3,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate](/img/structure/B14558790.png)
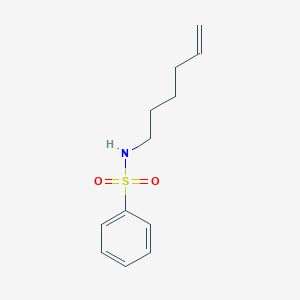
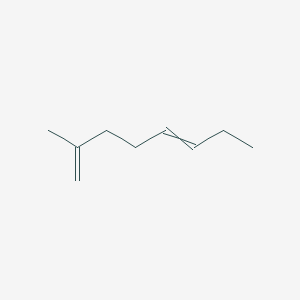
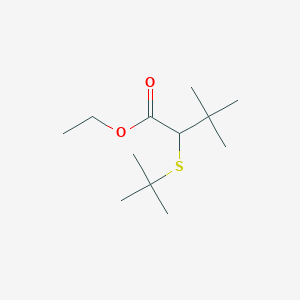
![4,4'-[(Diphenylsilanediyl)bis(oxy)]bis(2,2,6,6-tetramethylpiperidine)](/img/structure/B14558827.png)
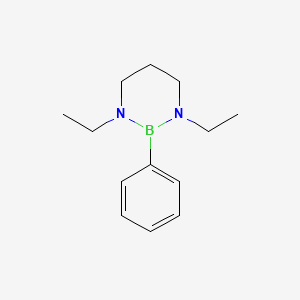
![5-[(Phenylcarbamoyl)amino]quinolin-8-yl phenylcarbamate](/img/structure/B14558839.png)
![10-[(Furan-2-YL)methyl]-1,2,3,4,4A,5,6,7,8,9,9A,10-dodecahydroacridine](/img/structure/B14558851.png)
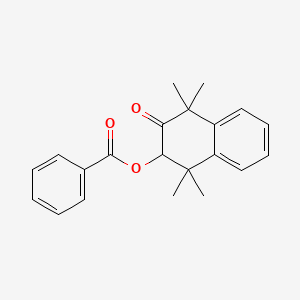
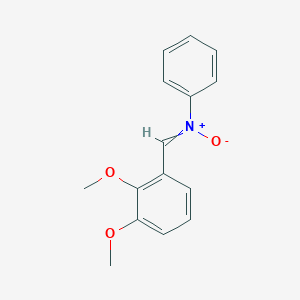
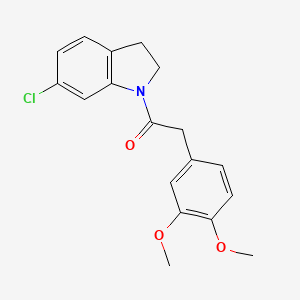
![11-(1-{3-[(4-Acetamidobutyl)amino]propyl}piperidin-2-YL)undecanoic acid](/img/structure/B14558882.png)
